

# Application Notes: Quantification of Senescent Cells using 5-Dodecanoylamino fluorescein (C12FDG)

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## Compound of Interest

Compound Name: 5-Dodecanoylamino fluorescein

Cat. No.: B034368

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## Introduction

Cellular senescence is a state of irreversible cell cycle arrest that plays a crucial role in aging, tumor suppression, and various age-related diseases.[1][2][3] A key biomarker for senescent cells is the increased activity of senescence-associated  $\beta$ -galactosidase (SA- $\beta$ -gal), a lysosomal enzyme.[3][4][5][6] **5-Dodecanoylamino fluorescein** di- $\beta$ -D-galactopyranoside (C12FDG) is a fluorogenic substrate used for the detection and quantification of senescent cells.[4][7][8] This method offers a sensitive and rapid alternative to the traditional, colorimetric X-gal staining.[1][7]

## Principle of the Assay

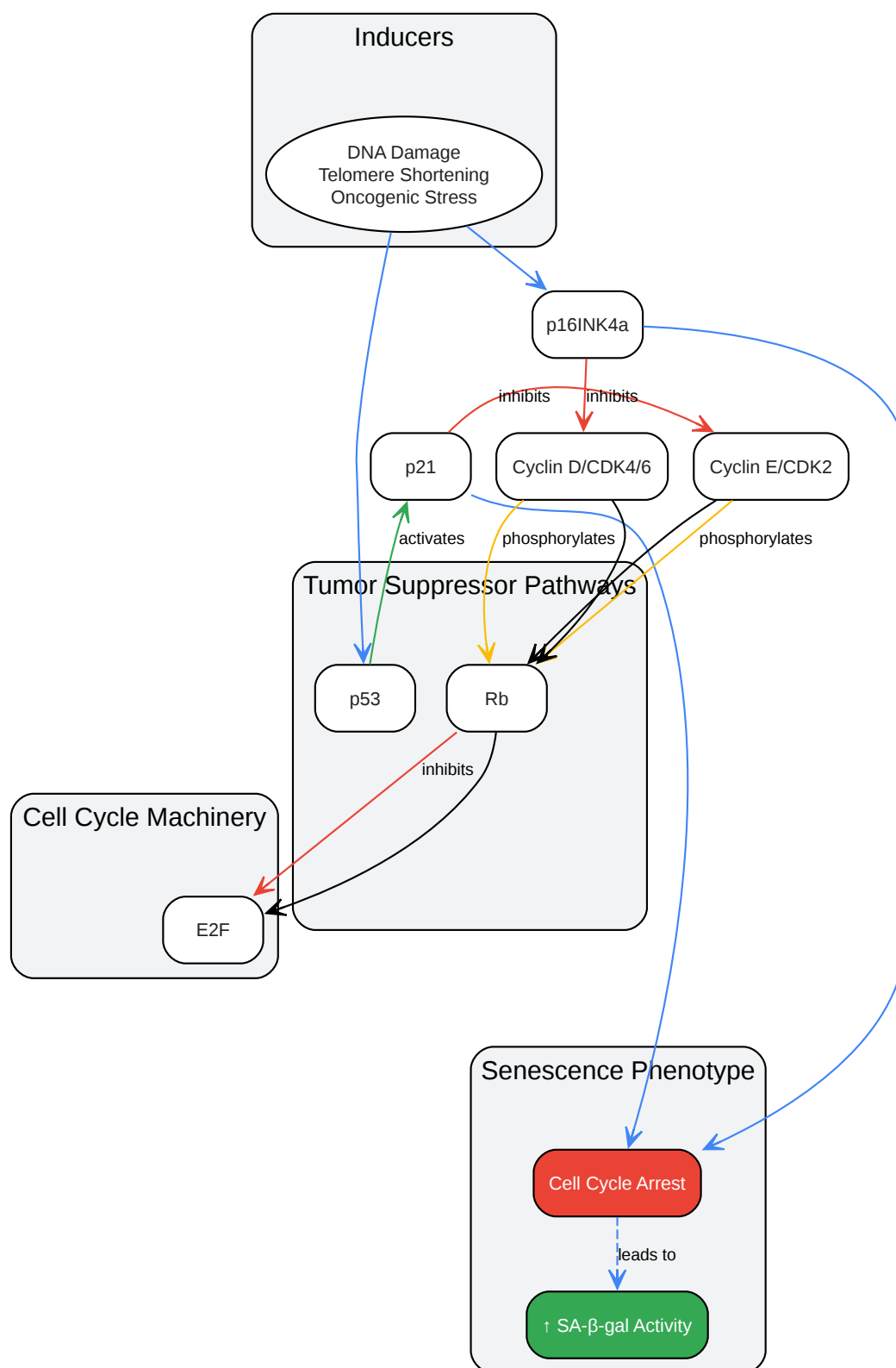
The C12FDG assay is based on the enzymatic activity of SA- $\beta$ -gal.[7][9] C12FDG is a cell-permeable and non-fluorescent molecule.[4] Once inside the cell, the lipophilic C12 moiety helps retain the molecule.[10] In senescent cells, the highly active SA- $\beta$ -gal cleaves the galactosyl residues from C12FDG.[4][7] This hydrolysis releases the fluorescent compound **5-dodecanoylamino fluorescein**, which emits a green fluorescence upon excitation (typically with a 488 nm laser) that can be detected and quantified by flow cytometry or fluorescence microscopy.[7][11]

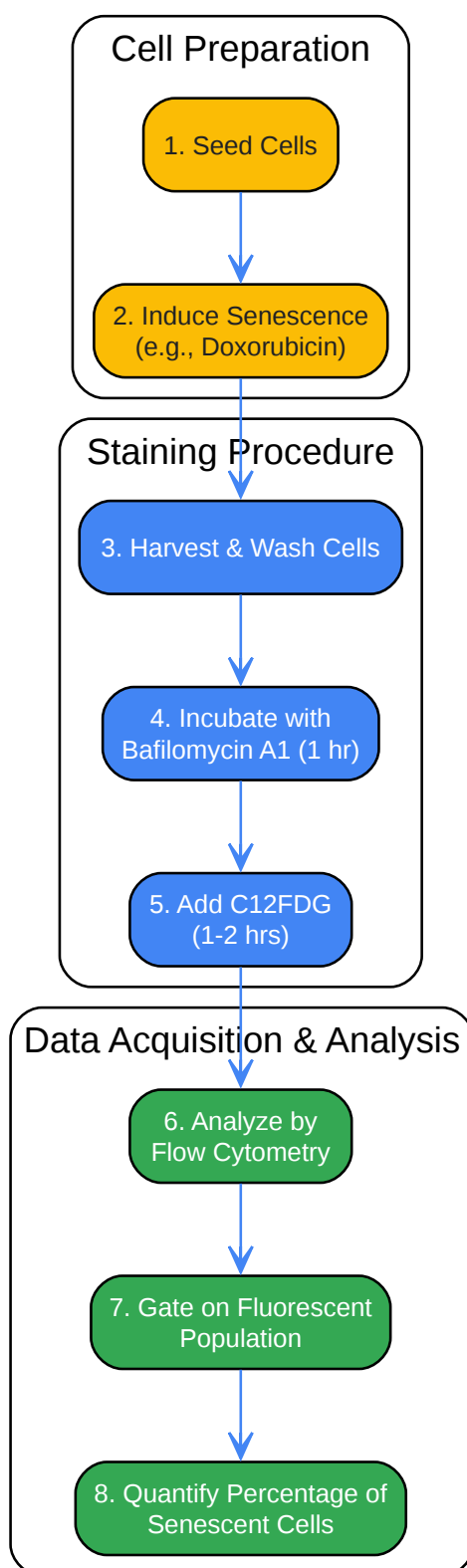
The assay's specificity for senescent cells relies on the fact that SA- $\beta$ -gal activity is optimally detected at a suboptimal pH of 6.0, whereas the endogenous  $\beta$ -galactosidase in non-

senescent cells is most active at a much more acidic pH of 4.0.[6][10][12] To achieve this, cells are often pre-treated with a lysosomal alkalinizing agent like Bafilomycin A1, a specific inhibitor of vacuolar-type H<sup>+</sup>-ATPase, which raises the lysosomal pH to approximately 6.0.[12][13]

## Signaling Pathway for Cellular Senescence

Cellular senescence is primarily controlled by the p53/p21 and p16INK4a/Rb tumor suppressor pathways. Various stressors, such as DNA damage, oncogene activation, or telomere shortening, can trigger these pathways, leading to a stable cell cycle arrest and the expression of senescence markers like SA-β-gal.[3][14][15]





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